molecular formula C5H4F4O2 B6327807 1,1,1,3-Tetrafluoro-2,4-pentanedione CAS No. 515845-01-9

1,1,1,3-Tetrafluoro-2,4-pentanedione

Cat. No.: B6327807
CAS No.: 515845-01-9
M. Wt: 172.08 g/mol
InChI Key: KYQWFCOSIWFZCC-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrafluoro-2,4-pentanedione is a fluorinated organic compound with the molecular formula C5H4F4O2. It is a liquid at room temperature and is known for its use in various chemical syntheses and industrial applications . The compound is characterized by the presence of four fluorine atoms, which impart unique chemical properties.

Preparation Methods

The synthesis of 1,1,1,3-Tetrafluoro-2,4-pentanedione typically involves the fluorination of 2,4-pentanedione. One common method includes the reaction of 2,4-pentanedione with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . Industrial production methods may involve more scalable processes, but the fundamental reaction remains similar.

Chemical Reactions Analysis

1,1,1,3-Tetrafluoro-2,4-pentanedione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3-Tetrafluoro-2,4-pentanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,3-Tetrafluoro-2,4-pentanedione involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound in various chemical environments. The pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the electron-withdrawing nature of the fluorine atoms .

Comparison with Similar Compounds

1,1,1,3-Tetrafluoro-2,4-pentanedione can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique reactivity and stability compared to its analogs.

Properties

IUPAC Name

1,1,1,3-tetrafluoropentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F4O2/c1-2(10)3(6)4(11)5(7,8)9/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQWFCOSIWFZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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